tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-14(2,3)20-13(17)16-9-6-12-4-7-15(8-5-12)18-10-11-19-15/h12H,4-11H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRGRHAEGXNNJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CCC2(CC1)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylcarbamate typically involves the following steps:
Formation of the Spirocyclic Intermediate: The initial step involves the formation of the 1,4-dioxaspiro[4.5]decane ring system. This can be achieved through a cyclization reaction of appropriate diol precursors under acidic conditions.
Introduction of the tert-Butyl Carbamate Group: The spirocyclic intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to introduce the tert-butyl carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of stringent purification processes to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylcarbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
The compound has been investigated for its potential as a pharmacological agent. Its structure suggests that it may interact with biological targets relevant to pain management and neurological disorders. Studies indicate that derivatives of dioxaspiro compounds can exhibit analgesic properties, which could be beneficial in developing new pain relief medications .
1.2 Biological Activity
Research has shown that related compounds can act as inhibitors in various biochemical pathways. For instance, dioxaspiro derivatives are often explored for their ability to modulate neurotransmitter systems, which could lead to advancements in treating conditions such as depression and anxiety .
Material Science
2.1 Polymer Chemistry
tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylcarbamate can serve as a building block in the synthesis of novel polymers. Its unique spiro structure allows for the introduction of physical and chemical properties that can enhance polymer performance, such as thermal stability and mechanical strength .
2.2 Coatings and Adhesives
Due to its chemical stability and potential reactivity, this compound may be utilized in formulating advanced coatings and adhesives. The incorporation of dioxaspiro units can improve adhesion properties and environmental resistance of coatings used in industrial applications .
Chemical Intermediate
3.1 Synthesis of Other Compounds
This compound acts as a versatile intermediate in organic synthesis, enabling the formation of more complex molecules through various chemical reactions such as nucleophilic substitutions and cycloadditions. Its ability to participate in diverse reactions makes it valuable for synthesizing pharmaceuticals and agrochemicals .
3.2 Research Applications
In laboratory settings, this compound is used for research purposes to explore reaction mechanisms and develop new synthetic methodologies. Its unique structure provides insights into the behavior of similar compounds under various conditions .
Case Studies
Mechanism of Action
The mechanism by which tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylcarbamate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and properties between the target compound and related spirocyclic derivatives:
Key Findings from Comparative Analysis
Functional Group Impact on Reactivity: The chloromethyl derivative (CAS 118135-28-7) exhibits higher reactivity due to the labile C–Cl bond, making it suitable for nucleophilic substitutions in drug discovery . Hydrazinecarboxylate derivatives (CAS 1144080-27-2) are niche intermediates for designing enzyme inhibitors or coordination complexes due to their chelating properties .
Synthetic Yields and Conditions: Carbamates with bulky substituents (e.g., tert-butyl groups) generally show moderate yields (~55–75%) due to steric hindrance during Boc protection . Cyano-containing spirocyclic compounds achieve higher yields (up to 87%) under optimized flash column chromatography (FCC) conditions (hexanes/EtOAc gradients) .
Applications :
Biological Activity
tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylcarbamate (CAS Number: 1934947-30-4) is a compound characterized by its unique spirocyclic structure, which is of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The dioxaspiro structure may enhance its binding affinity and specificity for these targets.
Pharmacological Activity
Research has indicated that compounds with similar structural frameworks exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies suggest that derivatives of dioxaspiro compounds possess antimicrobial properties. For instance, certain dioxaspiro derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Antitumor Activity : There is emerging evidence that compounds with similar structural motifs can inhibit tumor growth in various cancer cell lines. The specific mechanisms may involve the induction of apoptosis and inhibition of cell proliferation.
Case Studies
-
Antimicrobial Efficacy :
A study examined the antimicrobial properties of dioxaspiro derivatives, revealing that certain compounds significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were lower than those for standard antibiotics, indicating potential as a new class of antimicrobial agents. -
Antitumor Potential :
In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound induced cell cycle arrest and apoptosis at micromolar concentrations. Further investigation into the signaling pathways revealed activation of caspase cascades and downregulation of anti-apoptotic proteins.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
